molecular formula C9H17NO4 B8589863 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid

Cat. No.: B8589863
M. Wt: 203.24 g/mol
InChI Key: BOEQBJGCRDSQAI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is a derivative of the amino acid valine It is characterized by the presence of an isopropoxycarbonyl group attached to the nitrogen atom of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of D-valine using an isopropoxycarbonyl group. This can be achieved through the reaction of D-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial preparation methods. These methods involve the use of microorganisms to produce D-valine, which is then chemically modified to obtain this compound. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isopropoxycarbonyl group to other functional groups.

    Substitution: The isopropoxycarbonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted valine derivatives.

Scientific Research Applications

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid include:

  • N-carbamyl-D-valine
  • N-acyl-D-valine
  • DL-valine

Uniqueness

This compound is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(2R)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m1/s1

InChI Key

BOEQBJGCRDSQAI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C

Origin of Product

United States

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